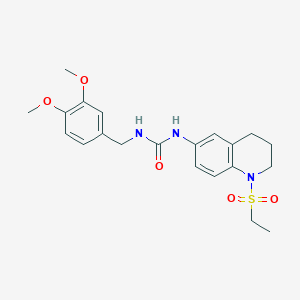
1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
カタログ番号 B2967133
CAS番号:
1203394-52-8
分子量: 433.52
InChIキー: TVEVECWPZSOCLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including a urea group, a sulfonamide group, and a tetrahydroquinoline group. These groups are common in medicinal chemistry and drug development .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfamate NH protons could potentially be replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl .科学的研究の応用
Chemical Synthesis and Molecular Structure
- Synthesis Techniques: Research shows various approaches to synthesize derivatives of tetrahydroisoquinoline, which are structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. For example, 1,2,3,4‐Tetrahydro‐6,7‐dimethoxy‐2‐methylisoquinoline has been converted to related compounds using ethyl chloroformate and sodium cyanoborohydride, demonstrating a method for synthesizing similar complex organic structures (Lee & Wiegrebe, 1986).
- Molecular Structure Analysis: Investigations into compounds with similar molecular structures, such as sulfonamides and ureas, have been conducted. For instance, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been analyzed, providing insights into the molecular arrangement and interactions of related compounds (Jeon et al., 2015).
Biochemical and Pharmacological Aspects
- Metabolite Identification: Studies have identified metabolites of compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, such as (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, which is a novel If channel inhibitor. This provides a basis for understanding the metabolic pathways and potential biological effects of related compounds (Umehara et al., 2009).
Applications in Material Science
- Self-Assembly and Cage Formation: Research on N,N'-bis(4-aminobenzyl)urea, which shares functional groups with the compound of interest, demonstrates its use in the self-assembly of metal-organic cages. This highlights potential applications in nanotechnology and material science (Yi et al., 2012).
Environmental and Agricultural Research
- Herbicide Degradation and Environmental Impact: Studies on sulfosulfuron, a structurally related sulfonylurea herbicide, provide insights into its environmental degradation and impact. This research is significant for understanding the ecological effects and degradation pathways of similar compounds (Saha & Kulshrestha, 2002).
Advanced Organic Chemistry Research
- New Compound Synthesis: Research in organic chemistry has led to the synthesis of new compounds, such as macrocyclic bis(ureas), which are based on diphenylurea and may have structural similarities to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. Such studies contribute to the development of new chemical entities with potential applications in various fields (Kretschmer et al., 2014).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-30(26,27)24-11-5-6-16-13-17(8-9-18(16)24)23-21(25)22-14-15-7-10-19(28-2)20(12-15)29-3/h7-10,12-13H,4-6,11,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEVECWPZSOCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
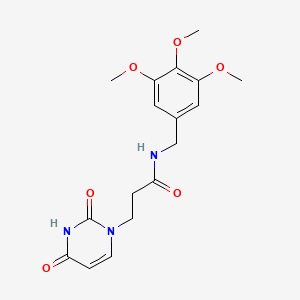
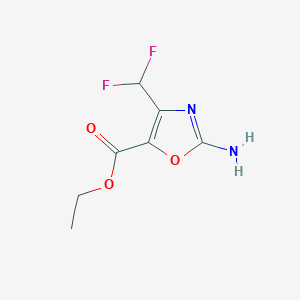

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)
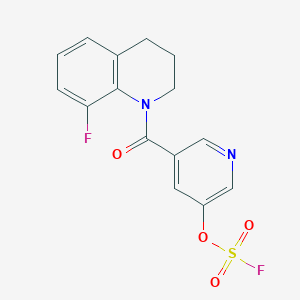
![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
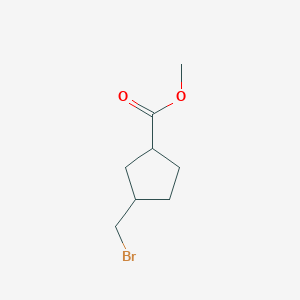
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)
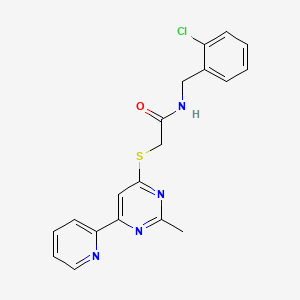
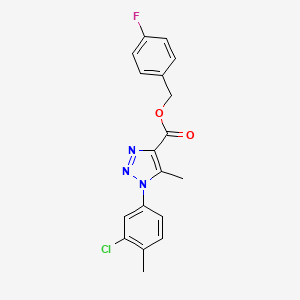
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)